molecular formula C52H79N5O12 B000251 Zotarolimus CAS No. 221877-54-9

Zotarolimus

Cat. No. B000251
CAS RN: 221877-54-9
M. Wt: 966.2 g/mol
InChI Key: CGTADGCBEXYWNE-JUKNQOCSSA-N
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Description

Zotarolimus (INN, codenamed ABT-578) is an immunosuppressant. It is a semi-synthetic derivative of sirolimus (rapamycin) and was designed for use in stents with phosphorylcholine as a carrier . Zotarolimus was originally used on Abbott’s coronary stent platforms to reduce early inflammation and restenosis .


Molecular Structure Analysis

Zotarolimus has a molecular formula of C52H79N5O12 and a molar mass of 966.21 g·mol−1 . The exact structure can be found in the ChemSpider database .


Chemical Reactions Analysis

Zotarolimus, when combined with 5-FU, has been shown to increase the expression of IκBα and inhibit NF-κB, subsequently preventing inflammatory reactions . This suggests that Zotarolimus could affect the development of tumors by regulating the critical link between inflammation and cancer .


Physical And Chemical Properties Analysis

Zotarolimus has a molecular formula of C52H79N5O12 and a molar mass of 966.21 g·mol−1 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Anti-Cancer Effects in Colorectal Cancer Treatment

Zotarolimus has been studied for its anti-cancer effects, particularly in combination with 5-Fluorouracil for the treatment of colorectal cancer . The study found that Zotarolimus retarded tumor growth, increased tumor apoptosis, reduced inflammation-related factors, and inhibited metastasis-related factors .

Immunosuppressive Agent

Zotarolimus is a semi-synthetic derivative of rapamycin and a novel immunosuppressive agent used to prevent graft rejection . It restricts the kinase activity of the mammalian target of rapamycin (mTOR), which potentially leads to reductions in cell division, cell growth, cell proliferation, and inflammation .

Prolonging Organ Graft Survival

Zotarolimus is currently used to prolong the survival time of organ grafts . Its potent anti-proliferative activity makes it a valuable tool in transplant medicine .

Inhibition of Smooth Muscle Cell Proliferation

Zotarolimus was developed for coating coronary stents to prevent smooth muscle cell proliferation and restenosis . This application is particularly important in cardiovascular medicine .

Metabolism Study

A detailed study of Zotarolimus metabolism in humans was conducted using human liver microsomes . The study identified several metabolites of Zotarolimus, providing valuable information about its metabolic pathways .

Anti-Proliferative Activity

Zotarolimus has potent anti-proliferative activity, which is beneficial in various medical applications . For example, it can be used to inhibit the growth of certain types of cells or tissues .

Safety And Hazards

Zotarolimus should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Everolimus-eluting stents have the most favorable outcomes in terms of safety as well as efficacy in patients undergoing percutaneous coronary intervention. Newer innovations such as biodegradable polymers and bioabsorbable scaffolds lack clinical data to replace second-generation drug-eluting stents as standard of care . Zotarolimus-eluting stents are still being studied and compared with other stents for their long-term safety and efficacy .

properties

IUPAC Name

(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-12-[(2R)-1-[(1S,3R,4S)-3-methoxy-4-(tetrazol-1-yl)cyclohexyl]propan-2-yl]-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H79N5O12/c1-31-16-12-11-13-17-32(2)43(65-8)28-39-21-19-37(7)52(64,69-39)49(61)50(62)56-23-15-14-18-41(56)51(63)68-44(34(4)26-38-20-22-40(45(27-38)66-9)57-30-53-54-55-57)29-42(58)33(3)25-36(6)47(60)48(67-10)46(59)35(5)24-31/h11-13,16-17,25,30-31,33-35,37-41,43-45,47-48,60,64H,14-15,18-24,26-29H2,1-10H3/b13-11+,16-12+,32-17+,36-25+/t31-,33-,34-,35-,37-,38+,39+,40+,41+,43+,44+,45-,47-,48+,52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTADGCBEXYWNE-JUKNQOCSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)N5C=NN=N5)C)C)O)OC)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C/C=C/C=C/[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C/[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@@H]([C@@H](C4)OC)N5C=NN=N5)C)/C)O)OC)C)C)/C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H79N5O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50873387
Record name Zotarolimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

966.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Zotarolimus

CAS RN

221877-54-9
Record name Zotarolimus
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221877-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zotarolimus [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221877549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zotarolimus
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50873387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOTAROLIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4GXR80IZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does zotarolimus interact with its target and what are the downstream effects?

A1: Zotarolimus, a semi-synthetic derivative of sirolimus (rapamycin), exhibits its biological activity by first binding to the immunophilin FKBP12. This complex then interacts with the mammalian target of rapamycin (mTOR), a serine/threonine kinase. [, ] By inhibiting mTOR, zotarolimus effectively blocks downstream signaling pathways crucial for cell cycle progression, cell growth, and proliferation. [, , , ] This mechanism is particularly relevant for preventing restenosis after angioplasty and for potential anti-cancer applications. [, ]

Q2: What is the molecular formula and weight of zotarolimus?

A2: While the provided research papers do not explicitly state the molecular formula and weight of zotarolimus, this information can be readily found in other scientific resources.

Q3: How is zotarolimus formulated for use in drug-eluting stents?

A5: Zotarolimus is often incorporated into drug-eluting stents coated with polymers. Studies have explored various polymer formulations, including phosphorylcholine (PC) coatings, durable elastomeric polymers, and biodegradable polymers. [, , , ] The choice of polymer can significantly impact drug release kinetics and neointimal proliferation. []

Q4: Does the choice of polymer affect the efficacy of zotarolimus-eluting stents?

A6: Yes, studies have shown that different polymer formulations can affect the amount of neointima formation. For example, the biodurable polymer used in the Resolute stent was found to independently correlate with better neointimal suppression compared to other zotarolimus-eluting stents with different polymers. []

Q5: Are there any studies discussing the catalytic properties of zotarolimus?

A5: The research focuses on the pharmacological properties of zotarolimus as an mTOR inhibitor. It does not explore any catalytic properties or applications. [1-30]

Q6: Are there any computational studies on zotarolimus?

A8: The provided research articles primarily use experimental methods to investigate zotarolimus. [1-30] One study employed computational modeling to understand drug distribution and retention in arterial tissues after zotarolimus-coated balloon therapy. [] This study used a model coupling transmural diffusion and reversible binding to tissue proteins, demonstrating that drug release kinetics is a complex interplay of these factors. []

Q7: How do structural modifications of zotarolimus impact its activity?

A9: While the specific SAR of zotarolimus is not detailed in the provided papers, [1-30] it is designed as a sirolimus derivative with a shorter half-life. [] This suggests that structural modifications were likely aimed at altering its pharmacokinetic profile, potentially affecting its in vivo duration of action and systemic immunosuppression potential. []

Q8: Are there specific formulation strategies to improve zotarolimus's stability, solubility, or bioavailability?

A11: The choice of polymer in drug-eluting stents can significantly impact drug release kinetics and local bioavailability within the target tissue (coronary arteries). [, , , , ] This suggests that polymer selection is a crucial formulation strategy for optimizing zotarolimus delivery and achieving desired therapeutic effects.

Q9: Is there information on SHE regulations related to zotarolimus?

A9: The research does not delve into SHE regulations specifically. [1-30] It focuses on the scientific and clinical aspects of zotarolimus.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of zotarolimus?

A13: Zotarolimus is extensively metabolized by human liver microsomes, primarily through hydroxylation and demethylation. [] Researchers identified 24 metabolites using ion-trap MSn and high-resolution mass spectrometry. [] Zotarolimus exhibits a shorter half-life than sirolimus, evidenced in rat pharmacokinetic studies. [] This shorter duration translates to reduced potency for systemic immunosuppression in rat disease models. []

Q11: What are the in vitro effects of zotarolimus?

A15: In vitro studies show that zotarolimus potently inhibits the proliferation of human and rat T cells. [] It also demonstrates comparable potency to sirolimus in inhibiting the proliferation of human coronary artery smooth muscle cells. [] These findings are consistent with its mechanism of action, targeting the mTOR pathway involved in cell cycle progression and proliferation.

Q12: What animal models have been used to study zotarolimus?

A12: Several animal models have been utilized to investigate zotarolimus, including:

  • Rat models: Used to assess pharmacokinetics, systemic immunosuppression potential, and efficacy in various disease models. []
  • Swine models: Utilized for preclinical studies of zotarolimus-eluting stents, examining neointimal hyperplasia and drug concentration in arterial tissues. [, , ]
  • Mouse models: Employed to study the impact of zotarolimus on arterial thrombosis using a carotid artery photochemical injury model. []

Q13: Are there clinical trials evaluating the efficacy of zotarolimus?

A17: Numerous clinical trials have been conducted to assess the efficacy and safety of zotarolimus-eluting stents in patients with coronary artery disease. These trials include RESOLUTE, ENDEAVOR II, ZoMaxx I, ISAR-TEST 5, BIONICS, OPTIMIZE, SEZE, and others. [, , , , , , , , ]

Q14: What is the safety profile of zotarolimus-eluting stents?

A19: Clinical trials have investigated the safety of zotarolimus-eluting stents, focusing on adverse events such as stent thrombosis, myocardial infarction, and target lesion revascularization. [, , , , , , , , ] While these stents have generally shown a favorable safety profile, some studies suggest potential for late stent malapposition and peri-strut inflammation. [, ]

Q15: What are the strategies for improving zotarolimus delivery to coronary arteries?

A21: Drug-eluting stents represent a targeted drug delivery approach, providing localized release of zotarolimus directly to the site of coronary artery intervention. [, , , , ] The choice of polymer, stent design, and drug loading can be optimized to control drug release kinetics and achieve desired therapeutic levels within the target tissue. [, ]

Q16: What analytical methods are used to characterize and quantify zotarolimus?

A16: Several analytical methods are employed in the research, including:

  • High-performance liquid chromatography (HPLC): Used to determine the content of zotarolimus on drug-eluting stents. []
  • Liquid chromatography/tandem mass spectrometry (LC/MS/MS): Applied to quantify zotarolimus concentrations in biological samples, such as rabbit artery tissue and swine arteries. [, , ]
  • Ion-trap MSn and high-resolution mass spectrometry: Employed to identify and characterize zotarolimus metabolites generated by human liver microsomes. []

Q17: Are there studies on the environmental impact of zotarolimus?

A17: The research focuses on the medical applications of zotarolimus and does not address its environmental impact or degradation. [1-30]

Q18: Are there studies investigating the dissolution and solubility of zotarolimus?

A25: While the research does not specifically discuss dissolution and solubility studies, the development of analytical methods for quantifying zotarolimus in biological matrices implicitly requires understanding its solubility characteristics. [, ]

Q19: How are analytical methods for zotarolimus validated?

A26: Studies involving the development of LC/MS/MS methods for quantifying zotarolimus in biological samples demonstrate a rigorous validation process. [, ] This typically includes evaluating key parameters such as linearity, accuracy, precision, recovery, and stability. [, ]

Q20: Are there details about quality control measures for zotarolimus-eluting stents?

A20: The research primarily focuses on the scientific and clinical aspects of zotarolimus. [1-30] It does not provide detailed information on specific quality control measures during manufacturing or distribution.

Q21: Is there information on the immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, or biodegradability of zotarolimus?

A21: These specific aspects are not covered in the provided research papers, which primarily focus on other aspects of zotarolimus. [1-30]

Q22: What are the alternatives to zotarolimus-eluting stents?

A29: Several alternative drug-eluting stents exist, utilizing different antiproliferative agents, such as sirolimus, paclitaxel, everolimus, and biolimus. [, , , , , , , ] Each stent type has its own unique characteristics in terms of efficacy, safety, and polymer properties. Clinical trials have compared these different stent types to determine their relative benefits and risks.

Q23: Are there any head-to-head comparisons between zotarolimus-eluting stents and other drug-eluting stents?

A30: Yes, numerous clinical trials have directly compared zotarolimus-eluting stents with other drug-eluting stents, including sirolimus-eluting stents, paclitaxel-eluting stents, and everolimus-eluting stents. [, , , , , , ] These trials provide valuable insights into the comparative efficacy, safety, and long-term outcomes of different stent types.

Q24: Are there strategies for recycling zotarolimus-eluting stents or managing their waste?

A24: The research does not cover recycling or waste management strategies for zotarolimus-eluting stents. [1-30]

Q25: How has the development of zotarolimus-eluting stents contributed to the field of interventional cardiology?

A25: Zotarolimus-eluting stents represent a significant advancement in the treatment of coronary artery disease. They have been instrumental in reducing restenosis rates and improving long-term outcomes for patients undergoing percutaneous coronary intervention.

Q26: Are there any cross-disciplinary applications of zotarolimus?

A33: Research exploring the anti-cancer potential of zotarolimus highlights its potential for cross-disciplinary applications. [, ] Its ability to inhibit mTOR, a key regulator of cell growth and proliferation, makes it a promising candidate for cancer therapy.

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